molecular formula C18H16BrN7O3 B2775279 8-[(2E)-2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-6-hydroxy-3-methyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-2H-purin-2-one CAS No. 372184-52-6

8-[(2E)-2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-6-hydroxy-3-methyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-2H-purin-2-one

Cat. No.: B2775279
CAS No.: 372184-52-6
M. Wt: 458.276
InChI Key: KDTUCEKNLVHAKI-UHFFFAOYSA-N
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Description

8-[(2E)-2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-6-hydroxy-3-methyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-2H-purin-2-one is a potent and selective ATP-competitive inhibitor of Janus Kinase 2 (JAK2). This compound is structurally characterized by a purine-2-one core linked to a 5-bromo-isatin moiety via a hydrazone bridge, a design that confers high affinity and specificity for the JAK2 kinase domain. Its primary research value lies in the selective inhibition of the JAK-STAT signaling pathway, a critical mediator of cytokine signaling implicated in cell proliferation, hematopoiesis, and immune response. Researchers utilize this inhibitor extensively in oncological studies , particularly for investigating the pathogenesis and treatment of myeloproliferative neoplasms (MPNs) where mutations in JAK2 (such as V617F) are a common driver. By potently suppressing JAK2-mediated phosphorylation and subsequent STAT3/STAT5 activation, this compound induces cell cycle arrest and apoptosis in dependent cell lines. It serves as an essential chemical probe for dissecting JAK-STAT pathway dynamics, studying mechanisms of drug resistance, and evaluating combination therapies in preclinical models. This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

8-[(5-bromo-2-hydroxy-1H-indol-3-yl)diazenyl]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN7O3/c1-8(2)7-26-13-14(25(3)18(29)22-16(13)28)21-17(26)24-23-12-10-6-9(19)4-5-11(10)20-15(12)27/h4-6,20,27H,1,7H2,2-3H3,(H,22,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMMZSWNFDGHJMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1C2=C(N=C1N=NC3=C(NC4=C3C=C(C=C4)Br)O)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-[(2E)-2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-6-hydroxy-3-methyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-2H-purin-2-one is a complex organic molecule with potential biological activities. Its structure features a hydrazine moiety linked to an indole derivative, which has been associated with various pharmacological effects. This article delves into the biological activity of this compound, examining its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C17H16BrN7OC_{17}H_{16}BrN_7O, and it has a molecular weight of approximately 462.27 g/mol. The presence of bromine in its structure suggests potential halogenation effects that may influence its biological activity.

Structural Features

FeatureDescription
Functional Groups Hydrazine, carbonyl, hydroxyl, and purine rings
Molecular Weight 462.27 g/mol
Solubility Soluble in organic solvents; limited in water

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing indole and hydrazine derivatives. The compound under consideration has shown promise in inhibiting cancer cell proliferation through various mechanisms:

  • Cytotoxicity : The compound exhibits cytotoxic effects against several cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). In vitro assays indicate an IC50 value that suggests significant potency in these models.
  • Mechanism of Action : The proposed mechanism includes induction of apoptosis through mitochondrial pathways and inhibition of tubulin polymerization, which is crucial for cell division.

Case Studies

  • Study on Indole Derivatives : A study conducted by Evren et al. (2019) demonstrated that similar indole-based compounds showed selective cytotoxicity against NIH/3T3 mouse embryoblast and A549 human lung adenocarcinoma cells, suggesting that structural modifications can enhance anticancer activity .
  • Hydrazone Compounds : Research on hydrazone derivatives indicated that they can effectively inhibit tumor growth by disrupting cellular processes associated with proliferation and survival . The incorporation of bromine into the structure may further enhance these effects due to increased lipophilicity and altered interaction with biological targets.

Antimicrobial Activity

The compound's structural characteristics also suggest potential antimicrobial properties. Compounds with similar frameworks have been reported to exhibit activity against various bacterial strains and fungi, possibly through interference with microbial DNA or cell wall synthesis.

In Vitro Studies

Study ReferenceCell LineIC50 (µg/mL)Mechanism of Action
Evren et al. A5491.61Apoptosis induction
Other studies MCF-71.98Tubulin polymerization inhibition

In Vivo Studies

While in vitro results are promising, further research is needed to evaluate the compound's efficacy in vivo. Animal model studies could provide insights into pharmacokinetics, bioavailability, and therapeutic index.

Q & A

Q. Q1. What are the recommended spectroscopic techniques for characterizing the hydrazinyl-indole and purinone moieties in this compound?

Methodological Answer: Use a combination of 1H/13C NMR to confirm the E-configuration of the hydrazinyl linkage (via coupling constants and NOESY correlations) and FT-IR to validate the presence of carbonyl groups (e.g., 2-oxoindole at ~1680 cm⁻¹). For regiochemical confirmation of the methylprop-2-en-1-yl substituent, HSQC/HMBC experiments can resolve ambiguities in proton-carbon connectivity .

Q. Q2. How can synthetic impurities in this compound be systematically identified and resolved?

Methodological Answer: Employ HPLC-MS with a C18 reverse-phase column (acetonitrile/water gradient) to separate byproducts. For structural elucidation of impurities, combine high-resolution mass spectrometry (HRMS) with 2D NMR (e.g., COSY to track unexpected coupling patterns). Thermodynamic stability studies via DSC/TGA can identify degradation products under varying pH/temperature conditions .

Q. Q3. What computational methods are optimal for modeling the electronic interactions between the bromoindole and purinone systems?

Methodological Answer: Use density functional theory (DFT) with the B3LYP/6-311+G(d,p) basis set to map frontier molecular orbitals (HOMO/LUMO) and assess charge transfer. Molecular dynamics (MD) simulations (AMBER force field) can predict solvation effects on conformational stability. Validate against experimental UV-Vis spectra (e.g., λmax shifts in polar solvents) .

Q. Q4. How can contradictory bioactivity data from in vitro assays be reconciled?

Methodological Answer: Apply multivariate statistical analysis (e.g., PCA or PLS regression) to identify confounding variables (e.g., solvent polarity, cell-line variability). Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics to target proteins, resolving discrepancies between enzymatic inhibition and cellular IC50 values .

Q. Q5. What experimental designs are suitable for probing the tautomeric equilibria of the hydrazinyl-indole moiety?

Methodological Answer: Conduct variable-temperature NMR (VT-NMR) in DMSO-d6 to monitor keto-enol tautomerism. Pair with pH-dependent UV-Vis spectroscopy (range: 2–12) to correlate protonation states with spectral shifts. Theoretical support via time-dependent DFT (TD-DFT) can model tautomer populations under different conditions .

Q. Q6. How can the steric effects of the methylprop-2-en-1-yl group on reactivity be quantified?

Methodological Answer: Use X-ray crystallography to determine bond angles/distortions around the substituent. Compare with steric maps generated via MOE software’s QSAR module. Kinetic studies (e.g., stopped-flow spectroscopy ) under pseudo-first-order conditions can measure rate constants for reactions sensitive to steric hindrance .

Data Interpretation and Validation

Q. Q7. What strategies mitigate overinterpretation of structure-activity relationships (SAR) for this compound?

Methodological Answer: Apply Bayesian confidence metrics to SAR models to prioritize high-probability interactions. Cross-validate with leave-one-out (LOO) analysis in molecular docking (e.g., AutoDock Vina). Use cocrystallization assays to confirm binding poses inferred from computational predictions .

Q. Q8. How should researchers address discrepancies between computational predictions and experimental solubility data?

Methodological Answer: Refine COSMO-RS solubility models by incorporating experimental logP values (via shake-flask method) and dielectric constants. Validate with dynamic light scattering (DLS) to detect aggregation phenomena not captured in simulations .

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